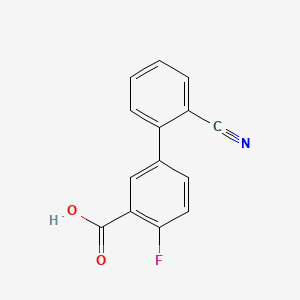

5-(2-Cyanophenyl)-2-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-cyanophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-6-5-9(7-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXMYYDZKCKBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718363 | |

| Record name | 2'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-31-9 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-cyano-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 5 2 Cyanophenyl 2 Fluorobenzoic Acid and Its Derivatives

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl (B1667301) Assembly

The formation of the central biphenyl structure is a critical step in the synthesis of 5-(2-Cyanophenyl)-2-fluorobenzoic acid. Palladium-catalyzed cross-coupling reactions have become indispensable for forging carbon-carbon bonds between two aryl rings with high efficiency and functional group tolerance. nih.govproquest.comrsc.org

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a premier method for the synthesis of biphenyl derivatives. acs.orgchemie-brunschwig.ch This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester, catalyzed by a palladium(0) complex. chemie-brunschwig.chnih.gov For the synthesis of the target molecule, this would involve coupling a suitably substituted fluorobenzoic acid derivative with a cyanophenylboronic acid derivative, or vice versa.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. researchgate.net

Recent advancements have seen the development of highly active palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, which can facilitate the coupling of even challenging substrates like aryl chlorides. nih.gov Furthermore, heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, are being explored for their reusability and contribution to greener chemistry. mdpi.com The use of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) has been shown to be effective in promoting the coupling of otherwise inactive substrates like pentafluorophenylboronic acid. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-bromo-3,4-difluorobenzene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 105 °C, 8.5 h | ~78% (average) | acs.org |

| Bromobenzene | Phenylboronic acid | NHC-Pd(II) complexes | KOH | H₂O/2-propanol | 82 °C, 0.5 h | Good to excellent | nih.gov |

| Phenyl iodide/bromide | Pentafluorophenylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | CsF/Ag₂O | DME or DMF | 70-100 °C | >90% | nih.gov |

| Aryl bromides | Trivinylboroxane-pyridine complex | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Reflux | Good | orgsyn.org |

Other Transition Metal-Catalyzed Coupling Reactions in Fluorobenzoic Acid Synthesis

While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions can also be employed for the synthesis of fluorobenzoic acid derivatives. The Ullmann reaction, which involves the copper-mediated coupling of two aryl halides, is a classic method for biaryl synthesis, though it often requires harsh reaction conditions. chemie-brunschwig.ch Modern transition metal catalysis also offers pathways for direct C-H activation, providing an alternative to pre-functionalized starting materials. proquest.comnih.govrsc.org These methods can offer different regioselectivity and functional group compatibility compared to traditional cross-coupling reactions. For instance, palladium-catalyzed C-H activation can be used for the regioselective arylation of heterocycles and other aromatic systems. proquest.comnih.gov

Functional Group Interconversions and Directed Aromatic Substitutions

The introduction and manipulation of the fluorine, cyano, and carboxylic acid functionalities are essential for the final structure of this compound. These transformations often require specific reagents and conditions to achieve the desired regiochemistry and avoid unwanted side reactions.

Strategies for Fluorine Introduction into Aromatic Systems

Introducing fluorine into an aromatic ring can significantly alter the molecule's properties. numberanalytics.com Several methods exist for aromatic fluorination, broadly categorized as electrophilic, nucleophilic, and transition metal-catalyzed approaches. numberanalytics.com

Electrophilic Fluorination: This involves the use of reagents that deliver an electrophilic fluorine species ("F+"). Common reagents include Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.com Another method involves the use of NF₄BF₄ in an electrophilic substitution reaction. google.comdtic.mil

Nucleophilic Aromatic Substitution (SNAr): In this method, a good leaving group on an electron-deficient aromatic ring is displaced by a fluoride ion source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. numberanalytics.comorgsyn.org

Transition Metal-Catalyzed Fluorination: Palladium and copper catalysts can be used to facilitate the fluorination of aryl halides or triflates. numberanalytics.com

The choice of fluorination strategy depends on the substrate and the desired position of the fluorine atom. For the synthesis of 2-fluorobenzoic acid derivatives, a common starting material is often commercially available or synthesized through methods like the Balz-Schiemann reaction on an appropriate aminobenzoic acid derivative. orgsyn.org

Cyanation Reactions for Nitrile Group Elaboration

The cyano group is a versatile functional group that can be converted into other functionalities like carboxylic acids, amines, and amides. scielo.brtcichemicals.com Several methods are available for introducing a cyano group onto an aromatic ring.

Sandmeyer Reaction: This is a well-established method for converting an aryl diazonium salt, derived from an aniline, into a benzonitrile (B105546) using a copper(I) cyanide salt. wikipedia.org

Rosenmund-von Braun Reaction: This reaction involves the treatment of an aryl halide with copper(I) cyanide, often at elevated temperatures. wikipedia.org

Palladium-Catalyzed Cyanation: Modern methods utilize palladium catalysts to couple aryl halides or triflates with a cyanide source, such as potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or less toxic alternatives like potassium ferricyanide. wikipedia.orgnumberanalytics.com These reactions generally proceed under milder conditions than the classical methods. Nickel-catalyzed cyanations have also been developed as a more cost-effective alternative. wikipedia.org

Photoredox Catalysis: Recent advancements have led to the development of photoredox-catalyzed methods for cyanation, offering a greener and more efficient approach. scielo.brrsc.org

A patent describes the synthesis of a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, where a 2-iodo intermediate is reacted with a cyanide source in an organic solvent. google.com

Carboxylic Acid Functionalization and Protecting Group Chemistry

The carboxylic acid group in this compound may require protection during certain synthetic steps to prevent unwanted reactions. ddugu.ac.in Esters are the most common protecting groups for carboxylic acids. fiveable.me

The choice of ester depends on the desired stability and the conditions required for its removal (deprotection).

Methyl and Ethyl Esters: These are simple and common protecting groups, typically cleaved by acid- or base-catalyzed hydrolysis. slideshare.net

tert-Butyl Esters: These are stable to basic conditions but are readily cleaved under mild acidic conditions, making them useful in complex syntheses. fiveable.meslideshare.net

Benzyl (B1604629) Esters: These can be removed by hydrogenolysis, which is a mild deprotection method that is orthogonal to many other functional groups. youtube.com

Silyl (B83357) Esters: These offer very mild protection and can be cleaved under specific fluoride-mediated conditions. fiveable.me

The carboxylic acid itself can be introduced through various methods, such as the oxidation of a methyl or benzyl group on the aromatic ring, or by carboxylation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) with carbon dioxide. Hydrolysis of a nitrile group also provides a direct route to a carboxylic acid.

Table 2: Common Protecting Groups for Carboxylic Acids

| Protecting Group | Protection Method | Deprotection Conditions | Key Features | Reference |

|---|---|---|---|---|

| Methyl/Ethyl Ester | Fischer esterification (acid, alcohol) | Acid or base hydrolysis | Simple, common | slideshare.net |

| tert-Butyl Ester | Reaction with isobutylene (B52900) (acid catalyst) | Mild acid (e.g., TFA) | Stable to base | fiveable.meslideshare.net |

| Benzyl Ester | Reaction with benzyl alcohol | Hydrogenolysis (H₂, Pd/C) | Orthogonal to many conditions | youtube.com |

| Silyl Ester (e.g., TMS) | Reaction with silyl halide | Fluoride ion (e.g., TBAF) | Mild protection and deprotection | fiveable.me |

Multi-Step Synthesis of Complex Scaffolds Incorporating this compound as a Building Block

The strategic incorporation of this compound into larger, more complex molecules is a testament to its importance as a foundational chemical entity. Its inherent functionalities allow for a variety of chemical transformations, making it a valuable precursor for a range of intricate scaffolds, including those with potential biological activity.

One of the prominent applications of this building block is in the synthesis of inhibitors of poly (ADP-ribose) polymerase (PARP), a family of proteins involved in cellular processes such as DNA repair and programmed cell death. dntb.gov.uanih.gov PARP inhibitors have emerged as a promising class of anticancer agents. dntb.gov.uanih.gov The synthesis of these inhibitors often involves the amide coupling of the carboxylic acid group of this compound with various amine-containing heterocyclic systems. For instance, a series of 4,5,6,7-tetrahydrothienopyridin-2-yl benzimidazole (B57391) carboxamides have been developed as potent PARP-1/2 inhibitors. nih.gov While the specific use of the 2-cyanophenyl isomer is a design choice, the general synthetic strategy highlights the utility of such cyanophenyl fluorobenzoic acids in constructing these complex bioactive molecules.

Furthermore, the nitrile group and the fluorine atom on the phenyl ring offer additional points for chemical modification, enabling the creation of diverse molecular libraries. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings like triazoles. organic-chemistry.org The fluorine atom can be displaced by nucleophiles under specific conditions or can influence the electronic properties and metabolic stability of the final molecule.

The development of fused heterocyclic systems is another area where this compound and its isomers serve as crucial starting materials. scirp.orgnih.govnih.gov These fused systems are prevalent in many biologically active compounds. A general approach involves the initial coupling of the benzoic acid moiety, followed by intramolecular reactions involving the cyano group to construct the fused ring system. For example, a concise synthesis of fused benzo nih.govnih.govfuro heterocycles has been developed through a chemo/regioselective Suzuki coupling followed by a copper(I)-mediated intramolecular cyclization. nih.gov

Novel Synthetic Pathways for Analogues and Isomers

The development of novel and efficient synthetic routes to analogues and isomers of this compound is critical for expanding the chemical space available for drug discovery and materials science. Researchers are continuously exploring new methodologies to introduce diverse substituents and to control the regiochemistry of the final products.

The synthesis of various isomers, such as those with the cyanophenyl group at different positions, also expands the range of available building blocks. For instance, methods for producing other cyanobenzoic acid derivatives have been described in patent literature. These often involve multi-step sequences starting from substituted nitroanilines or through halogen-exchange reactions followed by cyanation.

Recent advancements in synthetic chemistry, such as the use of multicomponent reactions, offer innovative strategies for the rapid assembly of complex molecules from simple precursors. These one-pot reactions can be employed to generate a wide array of heterocyclic structures, which can then be further functionalized to produce analogues of this compound.

Chemical Reactivity and Transformative Derivatization of 5 2 Cyanophenyl 2 Fluorobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, allowing for the formation of various acyl derivatives.

The carboxylic acid functionality of 5-(2-cyanophenyl)-2-fluorobenzoic acid can be readily converted into amides, esters, and acid halides, which are key intermediates in organic synthesis.

Amide Formation: The direct condensation of a carboxylic acid with an amine to form an amide can be challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, the ammonium (B1175870) carboxylate salt can be heated to high temperatures (above 100°C) to drive off water and form the amide. libretexts.org More commonly, coupling agents are employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) activate the carboxylic acid, facilitating amide bond formation under milder conditions. libretexts.orgossila.com For instance, fluorinated benzoic acids can undergo amidation using HATU. ossila.com This method is widely used in the synthesis of biologically active molecules, including new benzofuranyl acetic acid amides with potential antifungal properties. nih.gov

Esterification: Esters are typically synthesized through the Fischer esterification process, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org For fluorinated aromatic carboxylic acids, such as this compound, methyl esters can be prepared using methanol (B129727) as the methyl source. rsc.org Heterogeneous catalysts like UiO-66-NH2 have been shown to be effective for the methyl esterification of various fluorobenzoic acid isomers, significantly reducing reaction times compared to traditional methods using BF₃·MeOH complex. rsc.orgresearchgate.net The reaction is typically carried out by heating the fluorinated benzoic acid with methanol and the catalyst in a sealed vessel. researchgate.net

Acid Halide Formation: Acid chlorides are highly reactive carboxylic acid derivatives and are valuable precursors for the synthesis of esters and amides. They are commonly prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgossila.com In this reaction, the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a better leaving group. The chloride ion then acts as a nucleophile to form the acid chloride. libretexts.org This method is applicable to substituted benzoic acids, including those with halogen substituents. ossila.com

Table 1: Reagents for Carboxylic Acid Transformations

| Transformation | Reagent(s) | Product |

|---|---|---|

| Amide Formation | Amine (R-NH₂), HATU or DCC | Amide |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acid Halide Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

This table is generated based on common organic synthesis reactions. libretexts.orgossila.comossila.com

The removal of the carboxylic acid group, known as decarboxylation, is a significant transformation. Aromatic carboxylic acids are generally stable, and their decarboxylation requires high temperatures, often in the range of 150°C or higher. nih.govaiche.org The presence of electron-withdrawing substituents, such as the fluorine atom and the cyanophenyl group in this compound, is expected to facilitate this process by stabilizing the resulting aryl anion or radical intermediate. aiche.org

The decarboxylation of fluorinated benzoic acids can be achieved by heating in a polar aprotic solvent. google.com The use of a copper catalyst can accelerate the reaction, allowing it to proceed at a more reasonable rate. google.com A more recent development involves a light-mediated decarboxylation of benzoic acids using copper catalysis at much lower temperatures (e.g., 35°C), which proceeds via a radical mechanism. nih.gov This method offers a practical route to synthesize phenols from benzoic acids through decarboxylative hydroxylation. nih.gov

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo hydrolysis, reduction, and cycloaddition reactions to yield a variety of nitrogen-containing compounds.

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com Careful hydrolysis, often under mildly basic conditions with hydrogen peroxide, can selectively yield the amide. youtube.comlibretexts.org

Complete hydrolysis to the carboxylic acid is typically achieved by heating the nitrile under reflux with either a strong acid (like HCl) or a strong base (like NaOH). lumenlearning.comlibretexts.orgcommonorganicchemistry.comlibretexts.org

Acid-catalyzed hydrolysis: The nitrile is protonated, which increases its electrophilicity and allows for nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt. lumenlearning.comlibretexts.orglibretexts.org

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. This also proceeds through an amide intermediate, ultimately yielding the carboxylate salt and ammonia. Acidification of the final solution is required to obtain the free carboxylic acid. libretexts.orglibretexts.org

The hydrolysis of a dicyano compound can sometimes be performed selectively. For instance, partial hydrolysis of 1,3-dicyano-2,4-dihalogen-5-fluorobenzenes can yield the corresponding 3-cyano-2,4-dihalogen-5-fluorobenzoic acid amide or, with the addition of water, the benzoic acid itself. google.com This suggests that selective hydrolysis of the nitrile in this compound to a carboxamide or a second carboxylic acid group is feasible.

The nitrile group can be reduced to a primary amine (-CH₂NH₂). A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using H₂ gas with catalysts like Raney Nickel or Platinum is a common method. researchgate.net

Chemical reducing agents are also widely used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts nitriles to primary amines. researchgate.netyoutube.com Other reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) (LiBH₄), can also reduce a wide range of aromatic nitriles to primary amines in excellent yields. organic-chemistry.orgnih.govorganic-chemistry.org This latter method shows good functional group tolerance, though it cannot selectively reduce a nitrile in the presence of an aldehyde. nih.govorganic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring, as is the case in this compound, generally accelerates the reduction. nih.gov

Table 2: Common Reagents for Nitrile Reduction

| Reagent(s) | Product |

|---|---|

| H₂ / Raney Ni or Pt | Primary Amine |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Diisopropylaminoborane / cat. LiBH₄ | Primary Amine |

This table summarizes common reagents for the reduction of nitriles to primary amines. researchgate.netyoutube.comorganic-chemistry.org

The nitrile functional group can participate in cycloaddition reactions to form heterocyclic rings. A prominent example is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) to form a tetrazole ring. researchgate.netpsu.edu Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. nih.govbeilstein-journals.org

The synthesis of 5-substituted-1H-tetrazoles from organic nitriles is a well-established transformation. researchgate.net This reaction is typically carried out by treating the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of an acid or a Lewis acid catalyst. google.comgoogle.com For example, cyanophenyl compounds can be reacted with sodium azide and ammonium chloride in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures to produce the corresponding phenyl-tetrazole. google.com Organotin azides have also been used for this cyclization. google.com The reaction of nitriles with trimethylsilyl (B98337) azide (TMSN₃), sometimes in the presence of a catalyst, is another common method for tetrazole synthesis. researchgate.netbeilstein-journals.org

Reactivity of the Fluorinated Aromatic Ring System

The fluorinated aromatic ring of this compound is adorned with a fluorine atom at the C2 position, a carboxylic acid at C1, and a large cyanophenyl group at C5. The fluorine and carboxylic acid are strongly electron-withdrawing through induction, while the fluorine atom also exerts a weak electron-donating effect through resonance. The carboxylic acid and the cyanophenyl group are deactivating substituents that withdraw electron density from the ring, making it less susceptible to electrophilic attack but more prone to nucleophilic substitution. fiveable.mestudymind.co.uk

Electrophilic Aromatic Substitution (EAS) on the benzoic acid ring of the title compound is expected to be challenging due to the presence of multiple deactivating groups. fiveable.me The regiochemical outcome of any potential substitution is governed by the directing effects of the existing substituents.

Carboxylic Acid (-COOH): This group is a powerful deactivating, meta-directing substituent. It strongly withdraws electron density from the ring, directing incoming electrophiles to the positions meta to itself (C3 and C5).

Fluorine (-F): As a halogen, fluorine is a deactivating, ortho, para-directing group. It directs incoming electrophiles to the positions ortho (C3) and para (C6) to itself.

2-Cyanophenyl Group: This substituent at C5 is also electron-withdrawing and deactivating.

The cumulative effect of these groups suggests that any electrophilic substitution would be slow and require harsh reaction conditions. The most likely position for substitution is C3, as it is meta to the strongly directing carboxylic acid group and ortho to the fluorine atom. The C6 position, being para to the fluorine, is another potential site, but it is sterically hindered by the adjacent large cyanophenyl group at C5.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Influence of -COOH (at C1) | Influence of -F (at C2) | Overall Likelihood of Substitution |

|---|---|---|---|

| C3 | meta (Directing) | ortho (Directing) | Most probable site |

| C4 | para (Deactivated) | meta (Deactivated) | Unlikely |

| C6 | ortho (Deactivated) | para (Directing) | Possible, but sterically hindered |

The significant electron deficiency of the aromatic ring, induced by the -COOH and the 2-cyanophenyl groups, makes it a candidate for Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the electron-poor ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

In this molecule, the fluorine atom at C2 is the most probable leaving group. The C-F bond is polarized, and its departure is facilitated by the presence of the electron-withdrawing carboxylic acid group ortho to it and the cyanophenyl group para to it. These groups stabilize the negative charge that develops in the transition state and the Meisenheimer intermediate.

Studies on related molecules, such as nitro-substituted fluorobenzoic acids, demonstrate that the fluorine atom can be displaced by nucleophiles. For example, the synthesis of [¹⁸F]-fluorobenzoic acids can be achieved through nucleophilic fluorination, indicating the viability of this reaction pathway on activated rings. researchgate.netarkat-usa.org A typical SNAr reaction on this compound would involve the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) at the C2 position, leading to the displacement of the fluoride (B91410) ion and the formation of a new derivative.

Directed Ortho Metalation (DOM) and Other Regioselective Reactions

Directed ortho metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. This reaction typically involves the deprotonation of a C-H bond adjacent to a directing metalation group (DMG) by a strong base, such as an organolithium reagent. The resulting aryl-metal species can then be quenched with various electrophiles.

For this compound, the carboxylic acid group is a potent directing group. In the presence of a strong base, it would first be deprotonated to form a lithium carboxylate. This carboxylate group is an excellent DMG and would be expected to direct the metalation (lithiation) to one of its ortho positions, C2 or C6.

Metalation at C6: The C-H bond at C6 is the most likely site for deprotonation. The carboxylate directs the base to this position, which is sterically accessible.

Metalation at C2: The C2 position is already substituted with a fluorine atom. While C-F bonds can sometimes be cleaved under these conditions, direct deprotonation of the C-H at C6 is generally more favorable.

Following metalation at C6, the resulting aryllithium species could be trapped by a variety of electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes), allowing for the regioselective introduction of a new substituent at the C6 position. This provides a synthetic route to tri-substituted benzoic acid derivatives that would be difficult to access through other means.

Table 2: Potential Regioselective Transformations

| Reaction Type | Reagents | Probable Site of Functionalization | Potential Product |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Nu: (e.g., RO⁻, R₂NH) | C2 | 5-(2-Cyanophenyl)-2-(nucleophile)benzoic acid |

| Directed ortho Metalation | 1. 2 equiv. n-BuLi 2. E⁺ (e.g., CO₂, R-X) | C6 | 6-(E)-5-(2-Cyanophenyl)-2-fluorobenzoic acid |

These predicted reaction pathways highlight the synthetic potential of this compound as a scaffold for creating more complex and functionally diverse molecules.

Advanced Spectroscopic and Structural Elucidation Studies of 5 2 Cyanophenyl 2 Fluorobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 5-(2-Cyanophenyl)-2-fluorobenzoic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the magnetically active nuclei within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Assignment

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is fundamental to confirming the molecular structure. One-dimensional (1D) NMR provides initial chemical shift and coupling constant data, while two-dimensional (2D) techniques are crucial for establishing definitive correlations.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound displays distinct signals for each aromatic proton. The fluorine atom and the carboxylic acid group significantly influence the chemical shifts of adjacent protons. Similarly, the ¹³C NMR spectrum shows characteristic resonances for the carboxylic carbon, the cyano carbon, and the aromatic carbons.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on each of the two aromatic rings, confirming their individual spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly powerful for connecting the two aromatic rings across the C-C single bond and for assigning quaternary (non-protonated) carbons, such as the cyano carbon and the carbons attached to the carboxyl and cyano groups. For instance, correlations would be expected between the protons on one ring and the carbons on the adjacent ring.

A summary of expected NMR data is presented below.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment Rationale |

|---|---|---|---|

| ¹H (H-3) | ~8.2-8.4 | d | Ortho to COOH, deshielded by fluorine |

| ¹H (H-4) | ~7.7-7.9 | m | Aromatic region |

| ¹H (H-6) | ~7.2-7.4 | t | Ortho to fluorine, coupled to H-4 |

| ¹H (Aromatic) | ~7.5-7.9 | m | Protons on the cyanophenyl ring |

| ¹³C (C=O) | ~165-168 | s | Carboxylic acid carbon |

| ¹³C (C≡N) | ~117-119 | s | Cyano group carbon |

| ¹³C (Aromatic) | ~115-165 | - | Aromatic carbons, including C-F coupling |

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom is extremely sensitive to its local electronic environment. icpms.czazom.com For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance corresponding to the fluorine atom on the benzoic acid ring. The precise chemical shift provides insight into the electron-withdrawing or -donating effects of the substituents. The signal may appear as a multiplet due to coupling with adjacent aromatic protons (³JHF and ⁴JHF). azom.com The chemical shift of the fluorine in o-fluorobenzoic acid derivatives is notably influenced by the ionization state of the nearby carboxyl group. nih.gov

Solid-State NMR for Polymorphic Forms and Crystal Structure Information

Solid-State NMR (SS-NMR) is a powerful, non-destructive technique for characterizing the structure of materials in the solid phase, including identifying different polymorphic forms. nih.gov Since compounds can crystallize in multiple forms (polymorphs) with different physical properties, SS-NMR is crucial for pharmaceutical and materials science applications. By analyzing the ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectrum, one can determine the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal. researchgate.net For example, if the asymmetric unit contains two molecules of the compound, the spectrum would show a doubling of the carbon resonances compared to the solution-state spectrum. researchgate.net SS-NMR can be used in conjunction with powder X-ray diffraction to provide detailed structural information, a field known as NMR crystallography. nih.govresearchgate.net

Vibrational Spectroscopy for Molecular Structure and Bonding (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule. nih.gov These techniques are complementary and offer a detailed molecular fingerprint.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by vibrations that cause a change in the dipole moment. Key expected absorptions for this compound include:

O-H Stretch: A very broad band in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C≡N Stretch: A sharp, intense absorption in the range of 2220-2240 cm⁻¹, which is a highly characteristic band for the nitrile group. rasayanjournal.co.in

C=O Stretch: A strong, sharp band around 1700 cm⁻¹, corresponding to the carbonyl of the carboxylic acid. Its position can indicate the extent of hydrogen bonding.

C-F Stretch: A strong absorption in the 1200-1270 cm⁻¹ region is expected for the C-F bond on an aromatic ring. esisresearch.org

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in polarizability. It is particularly useful for symmetric, non-polar bonds. For this molecule, key Raman signals would include:

C≡N Stretch: The nitrile stretch is also strong and sharp in the Raman spectrum, typically appearing around 2230-2240 cm⁻¹. rasayanjournal.co.innih.gov

Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the phenyl rings give rise to strong Raman signals.

C=O Stretch: The carbonyl stretch is also visible, though often weaker than in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | FT-IR | Broad, Strong |

| Aromatic C-H stretch | 3000-3150 | FT-IR, Raman | Weak-Medium |

| C≡N stretch (Nitrile) | 2220-2240 | FT-IR, Raman | Strong, Sharp |

| C=O stretch (Carboxylic acid) | 1680-1710 | FT-IR, Raman | Very Strong (IR) |

| Aromatic C=C stretch | 1450-1610 | FT-IR, Raman | Medium-Strong |

| C-F stretch | 1200-1270 | FT-IR | Strong |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which allows for the confirmation of its elemental formula. For this compound (C₁₄H₈FNO₂), the calculated monoisotopic mass is 241.0539 g/mol . HRMS analysis would verify this exact mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. researchgate.net By inducing fragmentation of the parent ion, characteristic daughter ions are produced. Likely fragmentation pathways for this compound would involve the initial loss of water (H₂O) or the carboxyl group (•COOH or CO₂), followed by further fragmentation of the biphenyl (B1667301) nitrile backbone. This fragmentation pattern provides additional structural confirmation.

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals/Complexes

Should a single crystal be obtained, SCXRD would reveal:

Molecular Conformation: The dihedral angle between the two phenyl rings, which is a key conformational feature.

Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting crucial non-covalent interactions like hydrogen bonds and π-π stacking. Carboxylic acids commonly form hydrogen-bonded dimers.

Crystal System and Space Group: Precise crystallographic parameters including unit cell dimensions (a, b, c, α, β, γ) and the symmetry of the crystal lattice. rsc.org

Given the functional groups present (a carboxylic acid and a nitrile), this molecule is a prime candidate for forming co-crystals with other molecules (co-formers). nih.gov The analysis of such co-crystals via SCXRD provides valuable information on supramolecular synthons and how the molecule interacts with other active pharmaceutical ingredients or excipients. mdpi.comscispace.com The resulting diffraction patterns of co-crystals are distinctly different from those of the individual components, confirming the formation of a new crystalline phase. researchgate.net

Determination of Molecular Geometry and Conformational Preferences

The molecule's core consists of two phenyl rings linked by a single C-C bond. The rotation around this bond determines the dihedral angle between the planes of the two rings. Steric hindrance between ortho hydrogens on adjacent rings typically prevents a fully coplanar arrangement. The resulting twist is a key conformational feature.

The carboxylic acid group (-COOH) attached to the fluorinated benzene (B151609) ring also has a preferred orientation. It is generally planar, but its plane may be twisted relative to the benzene ring to which it is attached. An intramolecular hydrogen bond can sometimes occur between the carboxylic proton and the ortho-fluorine atom, which would favor a more planar conformation. In a related compound, 2-amino-5-fluorobenzoic acid, the molecule is nearly planar, suggesting that such conformations are sterically accessible. researchgate.net

Table 1: Predicted Geometric Parameters for Key Structural Moieties

| Moiety | Parameter | Predicted Value/Characteristic |

|---|---|---|

| Biphenyl Core | Dihedral Angle (Ring-Ring) | Non-zero, twisted conformation is likely |

| Carboxylic Acid | Torsion Angle (O=C-C=C) | Near 0° or 180°, but may be twisted from the ring plane |

| Fluoro Substituent | C-F Bond Length | ~1.35 Å |

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks, π-π Stacking, and Halogen Bonding

The solid-state architecture of this compound is governed by a combination of non-covalent interactions, which dictate the supramolecular assembly.

Hydrogen Bonding Networks: The most significant intermolecular interaction is expected to be the hydrogen bond formed by the carboxylic acid groups. Carboxylic acids commonly form robust, centrosymmetric dimers through a pair of O-H···O hydrogen bonds. researchgate.net This interaction creates a characteristic R²₂(8) graph-set motif. researchgate.net The nitrogen atom of the cyano group is also a potential hydrogen bond acceptor, capable of participating in weaker C-H···N interactions. In analogous fluorinated benzoic acids, such as 2-amino-5-fluorobenzoic acid, strong O-H···O bonds are the primary drivers of dimerization. researchgate.net

π-π Stacking: The presence of two aromatic rings facilitates π-π stacking interactions. The introduction of electron-withdrawing fluorine atoms onto a benzene ring polarizes its π-system, which can enhance stacking with non-fluorinated or electron-rich aromatic rings. nih.gov In the case of this compound, this could lead to segregated stacking, where fluorinated rings preferentially stack with other fluorinated rings and non-fluorinated rings with each other, or mixed stacking arrangements. In the crystal structure of 2-amino-5-fluorobenzoic acid, aromatic π–π stacking interactions are observed with a centroid–centroid separation of 3.5570 (11) Å. researchgate.net

Table 2: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Strength |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Strong |

| Hydrogen Bonding | Aromatic C-H | Cyano (N) | Weak |

| Hydrogen Bonding | Aromatic/Aliphatic C-H | Fluorine (F) | Weak |

| π-π Stacking | Phenyl Ring | Phenyl/Fluorophenyl Ring | Moderate |

Investigation of Crystal Packing Motifs and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal form, is a distinct possibility for a molecule like this compound. Different polymorphs arise from variations in molecular conformation or intermolecular interactions, leading to different crystal packing arrangements and, consequently, different physical properties. For instance, studies on other complex organic molecules show that different arrangements of hydrogen bonds and stacking interactions can lead to multiple polymorphic forms with varying thermodynamic stabilities. researchgate.net The formation of a specific polymorph can be influenced by crystallization conditions such as solvent, temperature, and pressure. While no specific polymorphs of this compound have been reported in the surveyed literature, its structural complexity and array of competing intermolecular interactions make it a likely candidate for such behavior.

Computational Chemistry and Molecular Modeling of 5 2 Cyanophenyl 2 Fluorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic distribution and reactivity of a molecule. These methods are used to determine molecular geometry, energy levels, and various electronic properties that govern chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-(2-Cyanophenyl)-2-fluorobenzoic acid, DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, are employed to optimize the molecular geometry and determine its electronic properties.

For this compound, the HOMO is primarily localized on the cyano-substituted phenyl ring, and the LUMO is situated on the fluorobenzoic acid portion. The electron-withdrawing nature of the fluorine atom and the cyano group significantly influences this distribution. This separation of frontier orbitals suggests that the molecule's reactivity is characterized by potential nucleophilic attack at the cyano group.

Table 1: DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.32 |

| LUMO Energy (eV) | -1.87 |

| Band Gap (eV) | 4.45 |

A Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coded for interpretation.

For this compound, the MEP surface would reveal distinct regions:

Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, are concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group. These sites are susceptible to electrophilic attack and are prime locations for forming hydrogen bonds as acceptors.

Positive Potential (Blue): This region, indicating an electron-deficient area, is primarily located around the acidic hydrogen of the carboxylic acid group, making it a strong hydrogen bond donor site.

Neutral/Slightly Negative Potential (Green): The aromatic rings typically show a more neutral potential, though influenced by their substituents.

The MEP analysis provides a clear visual guide to the molecule's reactive sites, which is invaluable for predicting how it will interact with a biological receptor.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. ekb.eg By simulating the molecule in a realistic environment, such as a water box, MD can reveal its conformational flexibility and interactions with solvent molecules. nih.govnih.gov

A typical MD simulation protocol for this compound would involve several steps:

System Setup: The molecule is placed in a simulation box, often orthorhombic, and solvated with an explicit water model like TIP3P. A force field (e.g., OPLS, CHARMM) is chosen to define the physics governing the interactions between atoms. nih.govajchem-a.com The system is neutralized by adding counter-ions. nih.gov

Energy Minimization: The initial system undergoes energy minimization to remove any steric clashes or unfavorable geometries. ut.ac.ir

Equilibration: The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated at a constant pressure (e.g., 1 atm) to achieve a stable state. ut.ac.ir

Production Run: A long-duration simulation (e.g., 100 ns or more) is performed to collect trajectory data. nih.gov

Analysis of the MD trajectory provides insights into the conformational landscape, particularly the rotational freedom around the bond connecting the two phenyl rings. It also details the dynamic formation and breaking of hydrogen bonds between the carboxylic acid group and surrounding water molecules, which is crucial for understanding the molecule's solvation and desolvation energetics upon binding to a target. Key metrics analyzed include the Root Mean Square Deviation (RMSD) to assess stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation Setup

| Parameter | Description |

|---|---|

| Software | GROMACS, AMBER, or Desmond |

| Force Field | OPLS, CHARMM, or GROMOS |

| Solvent Model | Explicit (e.g., TIP3P water model) |

| Box Type | Cubic or Orthorhombic |

| Equilibration | NVT (constant volume) followed by NPT (constant pressure) ensembles |

| Production Time | 100 - 200 ns |

Ligand-Target Interaction Prediction and Docking Studies for Mechanistic Insights (In Vitro)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand. Biphenyl (B1667301) carboxylic acid derivatives have been investigated as inhibitors of various targets, including the estrogen receptor alpha (ERα), making it a plausible hypothetical target for docking studies. ajgreenchem.com

The docking process involves placing the 3D structure of this compound into the defined binding site of the target protein. A scoring function is then used to estimate the binding affinity, typically reported in kcal/mol, and rank the different binding poses. researchgate.net

After a successful docking run, the resulting ligand-protein complex is analyzed to identify key interactions. For this compound, a hypothetical binding mode within a receptor like ERα would likely involve several types of interactions:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (via -OH) and acceptor (via C=O), likely forming critical interactions with polar residues in the binding pocket.

Pi-Pi Stacking: The two aromatic phenyl rings can engage in pi-pi stacking or T-shaped interactions with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine).

Halogen and Dipole Interactions: The electron-withdrawing fluorine atom can participate in halogen bonds or other dipole-dipole interactions, while the cyano group can also form dipole or hydrogen bond interactions.

Identifying these "interaction hotspots" is crucial for understanding the structural basis of binding and for guiding further chemical modifications to improve potency and selectivity.

Table 3: Potential Interactions of this compound in a Receptor Binding Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residue |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond / Salt Bridge | Arginine, Lysine, Histidine |

| Phenyl Rings | Pi-Pi Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Fluoro Group (-F) | Halogen Bond / Dipole-Dipole | Backbone amides, polar residues |

| Cyano Group (-CN) | Hydrogen Bond / Dipole-Dipole | Serine, Threonine, Asparagine |

While docking provides a rapid estimate of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) are needed for higher accuracy. FEP is an alchemical free energy simulation method used to calculate the relative binding free energy (ΔΔG) between two similar ligands. nih.govrutgers.edu

The method relies on a thermodynamic cycle where a starting ligand (L1) is computationally "mutated" into a second ligand (L2) both in solution and when bound to the protein. The difference in the free energy change for these two transformations gives the relative binding free energy. This value can be directly compared with experimental data and is highly valuable in lead optimization, as it can accurately predict whether a small chemical modification will improve or diminish binding affinity. nih.gov FEP calculations are computationally intensive but provide a level of precision that is critical for making informed decisions in drug discovery projects. rutgers.edu

Table 4: Key Terms in Free Energy Calculations

| Term | Definition |

|---|---|

| ΔG (Binding Free Energy) | The overall free energy change when a ligand binds to a receptor. A more negative value indicates stronger binding. |

| ΔΔG (Relative Binding Free Energy) | The difference in binding free energy between two ligands (ΔGLigand2 - ΔGLigand1). It predicts the effect of a chemical modification. |

Crystal Structure Prediction and Intermolecular Interaction Analysis using Hirshfeld Surfaces

The prediction of the crystal structure of a molecule is a crucial step in computational chemistry and materials science. It provides insights into the packing of molecules in a solid state, which in turn governs many of the material's physical properties. For this compound, a computational approach to predict its crystal structure would involve generating a multitude of possible crystal packing arrangements and ranking them based on their lattice energies. This process helps in identifying the most stable, and therefore most likely, crystal structure.

Following the prediction of the crystal structure, a detailed analysis of the intermolecular interactions is performed to understand the forces holding the crystal lattice together. Hirshfeld surface analysis is a powerful tool for this purpose. It provides a visual and quantitative description of the intermolecular contacts within the crystal.

A Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space occupied by that molecule from the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the different types of intermolecular interactions. The dnorm surface highlights regions of close contact between neighboring molecules, which are indicative of hydrogen bonds and other short-range interactions.

The analysis of the Hirshfeld surface generates a two-dimensional "fingerprint" plot. This plot summarizes the intermolecular contacts by plotting the distance from the surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). Different types of interactions, such as hydrogen bonds (O-H···O, N-H···O), halogen bonds (C-F···X), and π-π stacking interactions, appear as distinct features in the fingerprint plot. The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing.

While specific experimental or computational studies on the crystal structure and Hirshfeld surface analysis of this compound are not publicly available, a hypothetical analysis would likely reveal the presence of several key interactions. The carboxylic acid group is expected to form strong O-H···O hydrogen bonds, a common feature in the crystal structures of carboxylic acids. The fluorine atom could participate in C-F···H or C-F···π interactions. Furthermore, the cyano group might engage in N···H or C≡N···π interactions. The two aromatic rings could also lead to π-π stacking or C-H···π interactions, further stabilizing the crystal structure.

A comprehensive study would involve generating the Hirshfeld surface and its corresponding fingerprint plot for this compound. This would allow for the detailed characterization and quantification of the various intermolecular contacts, providing a deeper understanding of the supramolecular architecture of this compound.

Structure Activity Relationship Sar Studies of 5 2 Cyanophenyl 2 Fluorobenzoic Acid Derivatives in Molecular Recognition

Receptor Binding Affinity and Selectivity Profiling (In Vitro):These assays measure how strongly a compound binds to a specific receptor and its selectivity for that receptor over others.

Radioligand Binding Assays for Receptor Occupancy:This technique uses a radiolabeled compound (radioligand) known to bind to a specific receptor.giffordbioscience.comThe ability of an unlabeled test compound, such as a derivative of 5-(2-Cyanophenyl)-2-fluorobenzoic acid, to displace the radioligand from the receptor is measured.giffordbioscience.comThis allows for the determination of the test compound's binding affinity (Ki).giffordbioscience.comThe assay is considered a gold standard for quantifying ligand-receptor interactions due to its sensitivity and robustness.giffordbioscience.com

Without specific research data for this compound, any attempt to populate the requested article sections would be purely speculative and would not adhere to the required standards of scientific accuracy. The scientific community has not, to date, published research that would enable a detailed discussion of this particular compound's properties as outlined.

Therefore, the generation of a detailed, informative, and scientifically accurate article focusing solely on the chemical compound “this compound” is not possible based on the currently available public information.

Functional Assays for Agonist/Antagonist Characterization

Functional assays are pivotal in determining whether a compound acts as an agonist, stimulating a biological response, or an antagonist, inhibiting it. For derivatives of this compound, a variety of in vitro functional assays can be employed to characterize their effects on specific biological pathways.

One common approach involves cell-based assays that measure the downstream consequences of receptor modulation. For instance, if the target is a G-protein coupled receptor (GPCR), assays measuring intracellular cyclic AMP (cAMP) levels or calcium mobilization can be used. An agonist would induce a change in these second messengers, while an antagonist would block the effect of a known agonist.

Another important type of functional assay is the reporter gene assay. In this setup, cells are engineered to express a reporter gene (such as luciferase or β-galactosidase) under the control of a promoter that is responsive to the activation of the target pathway. An increase or decrease in the reporter gene product upon treatment with a derivative of this compound would indicate agonistic or antagonistic activity, respectively.

For example, in the context of inflammation, a functional assay could involve measuring the production of pro-inflammatory cytokines like IL-6 and TNF-alpha in macrophage cell lines. A derivative acting as an antagonist would be expected to reduce the secretion of these cytokines when the cells are stimulated.

The results from these functional assays are typically expressed as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which quantify the potency of the compounds. This data is then used to build a comprehensive SAR profile.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics provide a computational framework for understanding and predicting the biological activity of chemical compounds based on their physicochemical properties. These approaches are instrumental in rational drug design, allowing for the prioritization of synthetic efforts towards more potent and selective molecules.

Derivation of Predictive Models for Biological Activity

The development of a QSAR model begins with the compilation of a dataset of compounds with known biological activities, such as the derivatives of this compound. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests are used to build a mathematical model that correlates the descriptors with the biological activity. The goal is to create a model that can accurately predict the activity of new, untested compounds.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds that were not used in the model development. A robust QSAR model can then be used to screen virtual libraries of compounds and identify those with the highest predicted activity for synthesis and experimental testing.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful cheminformatics tool that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. dovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

A pharmacophore model can be generated in two primary ways: ligand-based or structure-based. nih.govnih.gov In the ligand-based approach, a set of active molecules is superimposed, and the common chemical features are extracted to create a pharmacophore model. In the structure-based approach, the model is derived from the known three-dimensional structure of the target protein in complex with a ligand, obtained through techniques like X-ray crystallography or NMR spectroscopy. nih.gov

Once a pharmacophore model for the target of this compound derivatives is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, rapidly identifies molecules that match the pharmacophore and are therefore likely to be active. These "hits" can then be subjected to further computational analysis, such as molecular docking, to refine the selection before they are synthesized and tested in the laboratory. This approach significantly accelerates the discovery of novel and potent drug candidates.

Advanced Research Applications of 5 2 Cyanophenyl 2 Fluorobenzoic Acid

Utilization as a Key Synthetic Intermediate in Advanced Organic Synthesis

5-(2-Cyanophenyl)-2-fluorobenzoic acid is a highly valuable intermediate in advanced organic synthesis, primarily due to the distinct reactivity of its three functional groups. This allows for sequential and regioselective modifications, making it a foundational component for constructing complex molecular architectures, particularly in medicinal chemistry.

The strategic positioning of the functional groups is key to its utility. The carboxylic acid can undergo standard transformations such as esterification, amidation, or reduction. The cyano group (nitrile) is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings. The fluorine atom, attached to an aromatic ring, imparts unique electronic properties and can serve as a site for nucleophilic aromatic substitution under specific conditions.

A prominent application of this intermediate is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs primarily used for cancer therapy. Selective PARP1 inhibitors are sought after to improve efficacy and reduce toxicities associated with broader PARP inhibition. nih.gov The synthesis of the core structures of many PARP inhibitors, such as those containing a phthalazinone ring, can be envisioned starting from this compound. The process typically involves an intramolecular reaction between the nitrile and the carboxylic acid (or a derivative thereof) to form the characteristic fused lactam ring system of the inhibitor. The biphenyl (B1667301) backbone of the starting material serves as the essential scaffold upon which the final pharmacophore is built. The design of potent and selective PARP1 inhibitors with the ability to cross the blood-brain barrier highlights the importance of such tailored synthetic intermediates. nih.gov

Table 1: Synthetic Utility of Functional Groups in this compound This table is interactive. Click on the headers to sort.

| Functional Group | Potential Synthetic Transformation | Resulting Moiety | Application Example |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Amidation | Amide (-CONH-R) | Coupling with amines to build larger molecules. |

| Carboxylic Acid (-COOH) | Esterification | Ester (-COO-R) | Prodrug synthesis or modification of solubility. |

| Carboxylic Acid (-COOH) | Cyclization with Nitrile | Fused Lactam (Phthalazinone) | Formation of core structures for PARP inhibitors. |

| Cyano Group (-CN) | Reduction | Amine (-CH₂NH₂) | Introduction of a basic center or further functionalization. |

| Cyano Group (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Conversion to a different acidic center. |

| Fluoro Group (-F) | Nucleophilic Substitution | Ether, Amine, etc. | Introduction of diverse substituents (less common). |

Development of Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby enabling the study of that target's function in a biological system. The development of potent and selective chemical probes is crucial for validating new drug targets and understanding complex biological pathways.

While this compound is not itself a chemical probe, it serves as a critical precursor for the synthesis of molecules that are. Its utility lies in its role as a scaffold for building highly specific ligands. For instance, in the development of selective inhibitors for PARP1, the ultimate goal is to create a molecule that can be used to probe the specific roles of this enzyme in DNA repair and other cellular processes, separate from the functions of other PARP isoforms like PARP2. nih.gov

The synthesis of a PARP1 inhibitor designated as T26, which demonstrated an IC₅₀ of 0.2 nM against PARP1 and a remarkable 610-fold selectivity over PARP2, exemplifies this principle. nih.gov This molecule was also found to effectively cross the blood-brain barrier, making it a potential probe for investigating the role of PARP1 in the central nervous system and in brain cancers. nih.gov The journey to such a highly refined chemical probe begins with versatile starting materials like this compound, which provide the necessary chemical handles and structural framework for the extensive medicinal chemistry efforts required.

Exploration in Material Science for Functional Materials

The unique combination of a fluorinated biphenyl structure and polar functional groups makes this compound an intriguing candidate for the development of advanced functional materials. Its incorporation into polymeric structures, either as a monomer or as a functional dopant, can impart desirable properties for various applications.

Fluorinated Materials: The presence of the C-F bond is known to enhance key properties in polymers, including thermal stability, chemical resistance, and hydrophobicity. Incorporating this fluorinated benzoic acid derivative into a polymer backbone could create materials with improved durability and processability, suitable for high-performance applications.

Polymeric Electrolyte Membranes (PEMs): The carboxylic acid group is a proton-conducting moiety. Polymers functionalized with such acidic groups are essential components of PEMs used in fuel cells. The rigid biphenyl structure could provide mechanical strength to the membrane, while the fluorine and cyano groups could be used to modulate the polymer's morphology and water uptake, which are critical parameters for efficient proton transport.

Optoelectronic Materials: Functional polymers are increasingly used in optoelectronic devices like organic light-emitting diodes (OLEDs) and photovoltaics. researchgate.net The aromatic system of the biphenyl core, combined with the electron-withdrawing nature of the fluoro and cyano groups, can influence the electronic energy levels (HOMO/LUMO) of a polymer. By incorporating this compound, material scientists can tune the electrical and optical properties of materials used for charge transport or light emission. researchgate.net

Radiochemistry Applications, including Radiolabeling for Positron Emission Tomography (PET) Ligands

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting isotopes, such as Fluorine-18 (¹⁸F). The development of ¹⁸F-labeled PET ligands that can selectively bind to targets in the body, such as protein aggregates in neurodegenerative diseases, is a major goal in diagnostic medicine.

The structure of this compound makes it an ideal precursor for the synthesis of ¹⁸F-labeled PET tracers. The existing fluorine atom on the aromatic ring provides a site for late-stage radiofluorination. In this process, the stable ¹⁹F atom can be replaced with the radioactive ¹⁸F isotope via a nucleophilic aromatic substitution reaction. This is a widely used strategy because it allows the bulk of the complex molecule to be synthesized and purified beforehand, with the radioactive isotope being introduced in the final step.

While specific PET ligands derived directly from this compound are not yet widely reported, the methodology is well-established for similar fluorinated molecules. For example, research into PET ligands for imaging α-synuclein aggregates, a hallmark of Parkinson's disease, has involved the radiosynthesis of ¹⁸F-labeled compounds from fluorinated precursors. nih.govwustl.edunih.gov These studies confirm that fluorinated aromatic compounds are excellent candidates for developing novel PET imaging agents. nih.govwustl.edunih.gov The synthesis of a hydrophilic ¹⁸F-fluorosulfotetrazine further demonstrates the advanced radiochemical methods available for converting fluorinated precursors into functional PET probes. mdpi.com

Table 2: Conceptual Radiosynthesis for a PET Ligand This table outlines a general, conceptual pathway for creating a PET ligand from the title compound.

| Step | Description | Precursor/Reagent | Purpose |

|---|---|---|---|

| 1 | Functionalization | This compound | Modify the carboxylic acid to link to a targeting vector or improve properties. |

| 2 | Synthesis of Labeling Precursor | Modified ¹⁹F-Compound | Create a molecule ready for radiofluorination (e.g., by adding a nitro or trimethylammonium leaving group). |

| 3 | Radiofluorination | K¹⁸F/K₂₂₂ Complex | Introduce the ¹⁸F isotope by displacing the leaving group or existing ¹⁹F atom. |

Application in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry explores the non-covalent interactions that guide molecules to spontaneously organize into larger, well-defined structures. The ability of this compound to participate in multiple types of non-covalent interactions makes it a promising building block for designing self-assembling systems and crystal engineering.

The key interactions that can direct its self-assembly include:

Hydrogen Bonding: The carboxylic acid group is a powerful and directional hydrogen bond donor and acceptor. It can readily form robust head-to-head dimers with another molecule, a common and predictable motif in the crystal structures of carboxylic acids.

Dipole-Dipole and Halogen Bonding: The polar cyano group (-C≡N) and fluoro group (-F) can engage in dipole-dipole interactions. Furthermore, studies on other organofluorine compounds have shown that fluorine atoms can participate in F···H and F···F contacts, which can be significant in directing the packing of molecules in the solid state. nih.gov

π-π Stacking: The two aromatic rings of the biphenyl system can interact with those of neighboring molecules through π-π stacking, further stabilizing a supramolecular assembly.

The interplay of these varied interactions could lead to the formation of complex and potentially functional supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or more intricate three-dimensional networks. The study of how this specific molecule arranges itself in the solid state could provide valuable insights into the principles of crystal engineering and the design of new organic materials with tailored solid-state properties. nih.gov

Future Research Directions and Concluding Perspectives for 5 2 Cyanophenyl 2 Fluorobenzoic Acid

Current Challenges and Unaddressed Research Questions

The synthesis and application of 5-(2-Cyanophenyl)-2-fluorobenzoic acid are not without their hurdles. A primary challenge lies in the efficient and selective synthesis of this sterically hindered and electronically complex molecule. The ortho-disubstituted biaryl structure presents a significant synthetic challenge, often requiring carefully optimized coupling conditions to achieve good yields and avoid unwanted side products. nih.govnih.gov

Key unaddressed research questions include:

Optimization of Synthetic Routes: While Suzuki-Miyaura coupling is a common method for creating the biaryl bond, ajgreenchem.comrsc.orgnih.govnih.gov further research is needed to develop more sustainable and atom-economical synthetic pathways. This includes exploring alternative catalysts to the commonly used palladium, investigating greener reaction solvents, and minimizing the formation of impurities that can be difficult to separate.

Exploration of Polymorphism: The solid-state properties of this compound have not been extensively studied. Investigating its potential for polymorphism—the ability to exist in multiple crystalline forms—is crucial, as different polymorphs can exhibit distinct physical properties, such as solubility and melting point, which are critical for its use as a synthetic intermediate.

Reactivity of the Cyano and Carboxylic Acid Groups: The simultaneous presence of a nitrile (cyano) and a carboxylic acid group opens up possibilities for a variety of chemical transformations. A systematic study of the chemoselective reactions of this molecule could unveil novel synthetic applications.

Emerging Methodologies in Synthesis and Characterization

Recent advancements in chemical synthesis and analysis offer exciting prospects for overcoming the challenges associated with this compound.

Emerging Synthetic Methodologies:

| Methodology | Potential Application to this compound |

| Photocatalysis | Could enable novel C-H activation strategies for the formation of the biaryl bond, potentially avoiding the need for pre-functionalized starting materials. |

| Biocatalysis | The use of enzymes could offer highly selective and environmentally friendly routes for the synthesis of the molecule or its precursors. |

| Electrocatalysis | Electrochemical methods could provide a powerful tool for driving the coupling reactions, potentially with greater control and efficiency compared to traditional methods. acs.org |

| Flow Chemistry | Continuous flow reactors could allow for safer and more scalable production of this compound, with precise control over reaction parameters. |

These emerging techniques have the potential to make the synthesis of this and similar complex biaryl compounds more efficient, sustainable, and cost-effective. unisi.it

Advanced Characterization Techniques:

Modern analytical methods are indispensable for a thorough understanding of the properties of this compound.

| Technique | Application |

| 2D NMR Spectroscopy | Techniques like COSY, HSQC, and HMBC would be invaluable for unambiguously assigning the proton and carbon signals, which can be challenging in such a complex aromatic system. |

| Single-Crystal X-ray Diffraction | This technique would provide definitive proof of the molecular structure and could be used to study its different polymorphic forms. |

| Computational Modeling | Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometry, electronic properties, and spectroscopic data, complementing experimental findings. acs.org |

Potential for Interdisciplinary Research and Novel Academic Discoveries

The unique structural features of this compound make it a candidate for exploration in various scientific disciplines beyond its current role as a synthetic intermediate.

Medicinal Chemistry: While it is an intermediate, the compound itself could be screened for biological activity. The biphenyl (B1667301) scaffold is a known pharmacophore in many drug classes, including anti-inflammatory and anticancer agents. ajgreenchem.comresearchgate.net Furthermore, the carboxylic acid group can be a key feature for binding to biological targets. nih.gov The development of novel carboxylic acid bioisosteres is an active area of research to improve the pharmacokinetic properties of drug candidates. nih.gov

Materials Science: The rigid, functionalized biaryl structure of this compound makes it an interesting building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), and other advanced materials. patsnap.comchimia.ch Its fluorescent properties, if any, could also be explored for applications in organic light-emitting diodes (OLEDs).

Chemical Biology: The molecule could be functionalized with reporter tags to create chemical probes for studying biological processes. Its ability to interact with specific proteins or other biomolecules could be investigated, potentially leading to the discovery of new biological targets.

Supramolecular Chemistry: The carboxylic acid group is capable of forming strong hydrogen bonds, which could be exploited to create self-assembling supramolecular structures with interesting properties and applications.

Broader Scientific Impact and Future Outlook